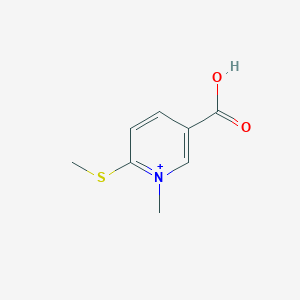

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium, also known as CMMP, is a chemical compound that has been the subject of extensive research in recent years. It is a pyridinium derivative that has shown promise in a variety of scientific applications, particularly in the field of biochemistry. In

Wirkmechanismus

The mechanism of action of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a fluorescent probe for ROS detection involves the oxidation of the sulfur atom in the molecule by ROS. This results in the formation of a highly fluorescent compound that can be easily detected using standard fluorescence microscopy techniques. The selectivity of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium for ROS detection is due to the fact that other oxidizing agents, such as hydrogen peroxide, do not react with the sulfur atom in the molecule.

Biochemical and Physiological Effects:

In addition to its applications as a fluorescent probe for ROS detection, 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a fluorescent probe for ROS detection is its selectivity for ROS over other oxidizing agents. This makes it a valuable tool for studying the role of ROS in various biological processes. However, one limitation of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is that it is not cell-permeable, meaning that it cannot be used to detect ROS in intracellular compartments such as mitochondria. This limits its utility for certain types of experiments.

Zukünftige Richtungen

There are many potential future directions for research on 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium. One area of interest is the development of new fluorescent probes based on the 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium scaffold that are able to detect ROS in intracellular compartments. Another area of interest is the development of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium-based inhibitors of acetylcholinesterase for the treatment of neurological disorders. Finally, there is also potential for the development of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium-based sensors for the detection of other biomolecules of interest, such as neurotransmitters or hormones.

Conclusion:

In conclusion, 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is a promising chemical compound with a variety of potential applications in the field of biochemistry. Its selectivity for ROS detection and inhibition of acetylcholinesterase make it a valuable tool for studying various physiological processes. While there are limitations to its use, there are also many potential future directions for research on 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium that could lead to the development of new tools and therapies for a variety of biomedical applications.

Synthesemethoden

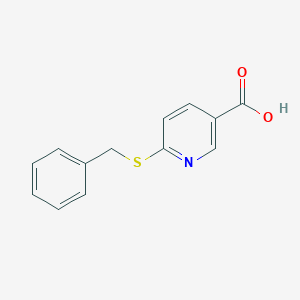

The synthesis of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium involves the reaction of 2-(methylsulfanyl)pyridine with chloroacetic acid in the presence of a strong acid catalyst. This reaction results in the formation of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium as a white crystalline powder. The synthesis method is relatively straightforward and has been well-established in the literature.

Wissenschaftliche Forschungsanwendungen

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has been the subject of extensive research in recent years due to its potential applications in the field of biochemistry. One of the most promising applications of 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium has been shown to selectively detect ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes.

Eigenschaften

Produktname |

5-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium |

|---|---|

Molekularformel |

C8H10NO2S+ |

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

1-methyl-6-methylsulfanylpyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S/c1-9-5-6(8(10)11)3-4-7(9)12-2/h3-5H,1-2H3/p+1 |

InChI-Schlüssel |

BUSBDPZJXLWBNH-UHFFFAOYSA-O |

SMILES |

C[N+]1=C(C=CC(=C1)C(=O)O)SC |

Kanonische SMILES |

C[N+]1=C(C=CC(=C1)C(=O)O)SC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215086.png)

![Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate](/img/structure/B215092.png)

![2-[3-(Trifluoromethyl)anilino]pyridin-3-ol](/img/structure/B215093.png)

![N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)

![Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate](/img/structure/B215097.png)

![Methyl 6-[(2-oxo-2-phenylethyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B215100.png)

![2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)

![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)

![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)